3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid typically involves multiple steps One common approach starts with the preparation of the bicyclo[22The final step involves the formation of the carbamoyl group under controlled conditions, often using reagents such as carbonyldiimidazole or similar activating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the carbamoyl group.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the compound .
Scientific Research Applications
3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bicyclo[2.2.2]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid: Unique due to its combination of a bicyclo[2.2.2]octane core and an imidazole moiety.
Bis(2-ethylhexyl) terephthalate: Another compound with a bicyclic core but different functional groups and applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally different but shares some chemical reactivity with the imidazole ring.
Uniqueness
The uniqueness of this compound lies in its structural combination, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
3-(3-imidazol-1-ylpropylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15(18-6-1-8-19-9-7-17-10-19)13-11-2-4-12(5-3-11)14(13)16(21)22/h7,9-14H,1-6,8H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLYXUHSVULQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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